molecular formula C6H14ClNO2S B3014300 (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride CAS No. 2413878-52-9

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride

Cat. No. B3014300
CAS RN: 2413878-52-9
M. Wt: 199.69
InChI Key: WDNUTQOTUAJFNU-OLQVQODUSA-N
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Description

The compound of interest, (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride, is related to a class of compounds known as polysulfonylamines. These compounds have been synthesized and studied for their unique molecular structures and properties. The research on similar compounds provides insights into the molecular structure and potential chemical behavior of the compound .

Synthesis Analysis

The synthesis of related disulfonylamines involves a one-step procedure that includes the condensation of an amine (RNH2) with two equivalents of MeSO2Cl, using NaH as a basic auxiliary . This method is likely applicable to the synthesis of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride, with the appropriate cyclobutylamine as the starting material.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by low-temperature X-ray diffraction, revealing puckered carbocycles with the electronegative (MeSO2)2N substituent occupying an equatorial position . This leads to short intramolecular C-H···O contacts. The C(sp3)-N(S)2 moieties in these compounds feature trigonal-planar nitrogen configurations and unusually long C-N bonds. These structural insights are crucial for understanding the molecular conformation of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride.

Chemical Reactions Analysis

While specific chemical reactions of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride are not detailed in the provided papers, the analysis of related compounds suggests that the sulfonyl groups could be reactive sites for further chemical transformations. The inductively activated methyl groups in these compounds are efficient hydrogen bond donors, which could influence their reactivity in various chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride can be inferred from related compounds. For instance, the crystal packing of similar structures is governed by weak intermolecular hydrogen bonds, forming three-dimensional networks . These interactions could affect the solubility, melting point, and other physical properties of the compound. Additionally, the tetrahedral configuration around the central hexavalent sulfur atom, as seen in a related carbazole compound , suggests that (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride may also exhibit a similar geometry around the sulfur atom, influencing its chemical properties.

Scientific Research Applications

  • Chemical Synthesis and Decarboxylation Processes

    • (3-Methylsulfonylcyclobutyl)methanamine; hydrochloride or related compounds can be involved in complex chemical synthesis processes. For example, 3-Methylthiopropylamine hydrochloride was prepared from d,l-methionine and acetophenone by heating, involving decarboxylation to γ-aminopropylmethyl sulfone (Obata & Ishikawa, 1966).
  • Photocytotoxic Properties in Cellular Imaging

    • Iron(III) complexes, including those with methanamine structures, have been synthesized to examine their photocytotoxic properties, demonstrating significant potential in cellular imaging and as photocytotoxic agents in various cell lines (Basu et al., 2014).
  • Use in Autonomic Pharmacology

    • In historical studies, compounds structurally similar to (3-Methylsulfonylcyclobutyl)methanamine; hydrochloride were used in experiments to understand their effects on various human body organs, including the eye, in the context of autonomic pharmacology (Myerson & Thau, 1937).
  • Synthesis of Antidepressants

    • Methanamine hydrochloride compounds are key in the synthesis of some antidepressants, exemplified by the novel industrial synthesis of sertraline hydrochloride, which involves using N-oxide as an intermediate (Vukics et al., 2002).
  • Role in Synthesis of Anticonvulsant Agents

    • Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reaction with various aldehydes/ketones, were observed to exhibit anticonvulsant activity, demonstrating the utility of methanamine structures in developing potential therapeutic agents (Pandey & Srivastava, 2011).
  • Catalysis and Asymmetric Arylation

    • Rhodium/diene-catalyzed asymmetric arylation of N-sulfonyl indolylimines with methanamine structures is a novel method for preparing enantiomerically enriched α-aryl indolyl-methanamines, demonstrating the compound's role in catalysis and synthesis of bioactive molecules (Yang & Xu, 2010).
  • Analytical Techniques in Biochemistry

    • Methanamine derivatives are used in developing sensitive assays for biochemical analysis, like the HPLC method with electrochemical detection for determining various catecholamines in human urine, demonstrating the compound's utility in analytical biochemistry (Buu et al., 1984).
  • Isolation Techniques in Organic Chemistry

    • The compound is involved in the isolation of branched acyclic polyamines using cation-exchange chromatography, highlighting its application in the purification and isolation of complex organic molecules (Geue & Searle, 1983).
  • Synthesis of Indolyl-methanamines

    • Indolyl-methanamines can be synthesized by treating indoles with aldehydes and nitrobenzenes, where compounds like (3-Methylsulfonylcyclobutyl)methanamine play a role, underlining their significance in the synthesis of structurally diverse organic compounds (Das et al., 2013).
  • Binding to Histamine H3 Receptors

    • Methanamine hydrochloride compounds are studied for their binding affinity to histamine H3 receptors, as seen in Alzheimer's disease research, suggesting their potential in therapeutic applications for cognitive disorders (Medhurst et al., 2007).
  • Crystal Structure and Theoretical Investigations

    • Studies on the crystal structure and theoretical investigations of related methanamine compounds contribute to understanding the molecular geometry and potential applications in fields like cancer research (Kamaraj et al., 2021).
  • Synthesis of Bioactive Compounds

    • Derivatives of (1-phenylcyclopentyl)methanamine, similar in structure to the compound , have been synthesized to explore their biological activity, signifying the role of these compounds in medicinal chemistry (Aghekyan et al., 2013).
  • Metabolite Formation Studies

    • Research involving compounds like (3-Methylsulfonylcyclobutyl)methanamine; hydrochloride has been conducted to understand the formation of hydroxy and sulfur-containing metabolites, which is crucial in pharmacokinetics and toxicology (Haraguchi et al., 1997).
  • Direct N-Monomethylation Methods

    • The direct N-monomethylation of aromatic primary amines, including compounds structurally related to (3-Methylsulfonylcyclobutyl)methanamine; hydrochloride, is essential in synthetic chemistry for developing selective and environmentally friendly reactions (Li et al., 2012).
  • Comparative Studies in Pharmaceutical Formulations

    • Studies comparing different liposomal formulations incorporating terbinafine hydrochloride, a compound related to (3-Methylsulfonylcyclobutyl)methanamine, are vital in developing more effective topical pharmaceutical dosage forms (Koutsoulas et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(3-methylsulfonylcyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJXULLQZCMRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride

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